Carbonyl sulfide

Vue d'ensemble

Description

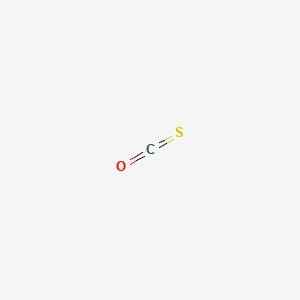

Le sulfure de carbonyle est un composé chimique de formule linéaire O=C=S. Il s’agit d’un gaz incolore et inflammable, dégageant une odeur désagréable. Le sulfure de carbonyle est le composé sulfuré le plus abondant présent naturellement dans l’atmosphère, émis par les océans, les volcans et les évents hydrothermaux . Il joue un rôle important dans le cycle global du soufre.

Méthodes De Préparation

Le sulfure de carbonyle peut être synthétisé par réaction du monoxyde de carbone avec du soufre fondu : [ \text{CO} + \frac{1}{8} \text{S}8 \rightarrow \text{COS} ] Cette réaction est réversible au-dessus de 1 200 K (930 °C) {_svg_2}. À l’échelle industrielle, le sulfure de carbonyle est produit comme sous-produit lors de la production de disulfure de carbone et lors de l’hydrolyse du chlorure de carbonyle.

Analyse Des Réactions Chimiques

Le sulfure de carbonyle subit diverses réactions chimiques, notamment :

Hydrolyse : Le sulfure de carbonyle s’hydrolyse pour former du sulfure d’hydrogène et du dioxyde de carbone.

Oxydation : Le sulfure de carbonyle peut être oxydé en dioxyde de soufre et en dioxyde de carbone.

Réduction : Le sulfure de carbonyle peut être réduit en monoxyde de carbone et en sulfure d’hydrogène dans certaines conditions.

Applications de la recherche scientifique

Le sulfure de carbonyle présente plusieurs applications de la recherche scientifique :

Sciences de la Terre : Le sulfure de carbonyle est utilisé comme traceur de l’activité photosynthétique dans le monde entier.

Applications industrielles : Le sulfure de carbonyle est utilisé dans la synthèse de composés organiques sulfurés et comme intermédiaire dans la production de certains pesticides et herbicides.

Recherche chimique : Le sulfure de carbonyle est étudié pour son rôle dans le cycle global du soufre et ses interactions avec d’autres composés atmosphériques.

Applications De Recherche Scientifique

Environmental Science

Carbon Uptake Proxy

Carbonyl sulfide is increasingly recognized as a valuable tracer for estimating carbon uptake by terrestrial plants. Its destruction during photosynthesis by enzymes such as carbonic anhydrase and RuBisCO allows researchers to correlate OCS drawdown with CO2 uptake. This relationship is particularly useful in understanding global carbon cycles and plant productivity over time, including assessments of historical carbon uptake since the last ice age .

Table 1: Applications of this compound in Environmental Studies

| Application | Description |

|---|---|

| Carbon Uptake Estimation | Used as a proxy for estimating CO2 uptake in plants. |

| Ecosystem Productivity | Assists in evaluating terrestrial plant productivity across different ecosystems. |

| Atmospheric Process Tracing | Aids in tracing large-scale atmospheric processes like convection. |

Agricultural Applications

Fumigation Agent

this compound has emerged as a potential alternative to methyl bromide for fumigating stored products. Its effectiveness against various pests at different life stages has been demonstrated in laboratory and field trials, showing no adverse effects on the quality of treated commodities such as grains and oils .

Case Study: Fumigation Trials

Field trials conducted on wheat, oats, and barley using COS at concentrations of 20–25 g/m³ over 3–5 days showed complete pest control without compromising grain quality. These studies are paving the way for COS's commercial use as a safe and effective fumigant .

Industrial Applications

Chemical Synthesis

this compound plays a crucial role as an intermediate in producing thiocarbamate herbicides and other sulfur-containing compounds. Its hydrolysis can yield valuable chemicals, making it significant in the agrochemical industry .

Table 2: Industrial Uses of this compound

| Application | Description |

|---|---|

| Herbicide Production | Used as an intermediate in synthesizing thiocarbamate herbicides. |

| Semiconductor Manufacturing | Employed in producing selected organic compounds and semiconductors. |

| Fumigant for Stored Products | Acts as a fumigant to control pests in stored grains and other commodities. |

Health and Safety Considerations

While this compound is utilized in various applications, it is essential to consider its safety profile. Inhalation is the primary exposure route for workers handling this compound, necessitating proper safety measures during its use .

Mécanisme D'action

Le mécanisme d’action du sulfure de carbonyle implique son interaction avec diverses cibles moléculaires et voies :

Voies d’hydrolyse : L’hydrolyse du sulfure de carbonyle se produit par deux voies parallèles, l’une impliquant la liaison carbone-soufre et l’autre impliquant la liaison carbone-oxygène.

Voies d’oxydation : Dans l’atmosphère, le sulfure de carbonyle est oxydé en dioxyde de soufre et en dioxyde de carbone, contribuant à la formation d’acide sulfurique et de particules.

Comparaison Avec Des Composés Similaires

Le sulfure de carbonyle peut être comparé à d’autres composés similaires, tels que le dioxyde de carbone et le disulfure de carbone :

Dioxyde de carbone (CO₂): Le sulfure de carbonyle et le dioxyde de carbone sont tous deux des molécules linéaires, mais le dioxyde de carbone n’est pas inflammable et a une odeur différente.

Disulfure de carbone (CS₂): Le disulfure de carbone est également un composé soufré, mais il est plus réactif et a un ensemble différent d’applications industrielles.

Le sulfure de carbonyle est unique en raison de son rôle dans le cycle global du soufre et de son utilisation comme traceur de l’activité photosynthétique, ce qui le différencie des autres composés soufrés.

Activité Biologique

Carbonyl sulfide (COS) is a colorless gas that is the most abundant sulfur-containing compound in the Earth's atmosphere. Its biological activity has garnered interest due to its potential roles in various biological processes, including its involvement in the sulfur cycle, as a gasotransmitter, and its interactions with cellular mechanisms. This article explores the biological activity of COS, focusing on its physiological roles, toxicological effects, and implications for health and disease.

Overview of this compound

This compound is produced naturally through various processes, including volcanic emissions and biological activities in soils. It is also generated by human activities such as fossil fuel combustion. COS is primarily known for its role in the global sulfur cycle and as a precursor to other sulfur compounds.

Biological Roles of this compound

1. Gasotransmitter Functionality

COS has been proposed as a member of the gasotransmitter family, which includes nitric oxide (NO), carbon monoxide (CO), and hydrogen sulfide (H₂S). These gases are known for their signaling roles in various physiological processes. Recent studies suggest that COS may influence:

- Cellular Signaling : COS can modulate signaling pathways related to vasodilation and neurotransmission.

- Sulfide Transport : It may play a role in the transport of sulfide ions across membranes, impacting metabolic processes .

2. Enzymatic Interactions

COS interacts with several enzymes, notably carbonic anhydrase (CA), which catalyzes its conversion into H₂S and carbon dioxide (CO₂). This reaction indicates that COS could be involved in regulating intracellular levels of H₂S, a recognized signaling molecule with diverse biological functions .

Toxicological Effects

The inhalation of COS has been associated with various toxic effects, particularly on the central nervous system. Research indicates:

- Acute Toxicity : Exposure to high concentrations (e.g., 2000 ppm) can lead to severe neurological effects and mortality in animal models. For instance, male ddy mice exhibited weight loss and lethargy at 500 ppm, with fatalities occurring at higher concentrations .

- Chronic Effects : Long-term exposure studies have shown neuropathological lesions and impaired motor functions in rats exposed to lower concentrations over extended periods .

Table 1: Summary of Toxicological Findings

| Study Reference | Exposure Level | Duration | Observed Effects |

|---|---|---|---|

| Hayashi et al., 1971 | 2000 ppm | 30-60 min | Mortality in mice |

| Morgan et al., 2004 | 600 ppm | 6 hours | Neuropathological lesions |

| OEHHA Report | 300 ppm | Chronic | NOAEL identified |

Case Studies

Several studies have investigated the biological activity of COS in different contexts:

- Plant Physiology : COS has been shown to stimulate stomatal conductance in various plant species, suggesting a role in photosynthesis regulation. The enzyme CA facilitates this process by converting COS into CO₂ during gas exchange .

- Human Health : In humans, COS has been detected in exhaled breath, indicating potential metabolic production or consumption. However, definitive sources of endogenous production remain unclear .

Propriétés

InChI |

InChI=1S/COS/c2-1-3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJWKPURADFRFRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

COS | |

| Record name | CARBONYL SULFIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2830 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carbonyl sulfide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Carbonyl_sulfide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6023949 | |

| Record name | Carbonyl sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

60.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Carbonyl sulfide is a colorless, poisonous, flammable gas with a distinct sulfide odor. The gas is toxic and narcotic in low concentrations and presents a moderate fire hazard. Under prolonged exposure to fire or intense heat the container may rupture violently or rocket. It is used in the synthesis of organic thio compounds., Gas or Vapor, Colorless gas with a rotten egg odor; [CHEMINFO MSDS], Colorless, poisonous and glammable gas with a distinct sulfide odor. | |

| Record name | CARBONYL SULFIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2830 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carbon oxide sulfide (COS) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbonyl sulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1543 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CARBONYL SULFIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1024 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

-50 °C | |

| Record name | Carbonyl sulfide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6127 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 1,220 mg/L at 25 °C, Solubility at 1 atm (mL/mL): water 0.80 (12.5 °C), Soluble in water, Soluble in ethanol, For more Solubility (Complete) data for Carbonyl sulfide (6 total), please visit the HSDB record page. | |

| Record name | Carbonyl sulfide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6127 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

2.456 g/L, Liquid density (174 K): 1.274 g/cu cm. Vapor density (25 °C, 1 atm): 2.849 g/L | |

| Record name | Carbonyl sulfide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6127 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

2.1 (Air = 1) (gas) | |

| Record name | Carbonyl sulfide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6127 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

9410.0 [mmHg] | |

| Record name | Carbonyl sulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1543 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Colorless gas | |

CAS No. |

463-58-1 | |

| Record name | CARBONYL SULFIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2830 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carbonyl sulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=463-58-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbonyl sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000463581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonyl Sulfide | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/carbonyl-sulfide-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Carbon oxide sulfide (COS) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbonyl sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbonyl sulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.674 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARBONYL SULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/871UI0ET21 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Carbonyl sulfide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6127 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CARBONYL SULFIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1024 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-138.8 °C, -58.4 °F | |

| Record name | Carbonyl sulfide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6127 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CARBONYL SULFIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1024 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.